REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9]([OH:16])[CH2:10][N:11]1[CH:15]=[CH:14][N:13]=[CH:12]1.[OH-].[Na+:18].C(O)(C)C.[Cl:23][C:24]1[S:25][CH:26]=[CH:27][C:28]=1[CH2:29][Br:30]>C1CCCCC1>[CH:5]1[C:6]([Cl:8])=[CH:7][C:2]([Cl:1])=[C:3]([CH:9]([O:16][CH2:29][C:28]2[CH:27]=[CH:26][S:25][C:24]=2[Cl:23])[CH2:10][N:11]2[CH:12]=[N:13][CH:14]=[CH:15]2)[CH:4]=1.[Br-:30].[Na+:18] |f:1.2,7.8|
|
Name
|
|
Quantity
|
102.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C(CN1C=NC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
384.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1SC=CC1CBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The contents were stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for about three hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
the contents stirred overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC=3C=CSC3Cl
|
Name
|
|
Type
|
product
|
Smiles
|
[Br-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9]([OH:16])[CH2:10][N:11]1[CH:15]=[CH:14][N:13]=[CH:12]1.[OH-].[Na+:18].C(O)(C)C.[Cl:23][C:24]1[S:25][CH:26]=[CH:27][C:28]=1[CH2:29][Br:30]>C1CCCCC1>[CH:5]1[C:6]([Cl:8])=[CH:7][C:2]([Cl:1])=[C:3]([CH:9]([O:16][CH2:29][C:28]2[CH:27]=[CH:26][S:25][C:24]=2[Cl:23])[CH2:10][N:11]2[CH:12]=[N:13][CH:14]=[CH:15]2)[CH:4]=1.[Br-:30].[Na+:18] |f:1.2,7.8|
|
Name
|
|
Quantity
|
102.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C(CN1C=NC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
384.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1SC=CC1CBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The contents were stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for about three hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
the contents stirred overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC=3C=CSC3Cl
|
Name
|
|
Type
|
product
|
Smiles
|
[Br-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |